3-(3-Aminopropyl)phenol

Übersicht

Beschreibung

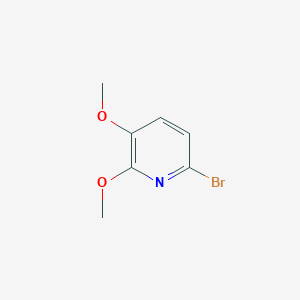

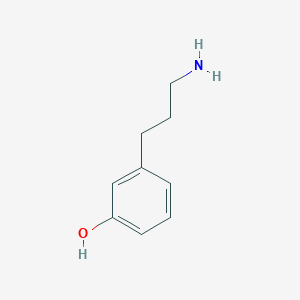

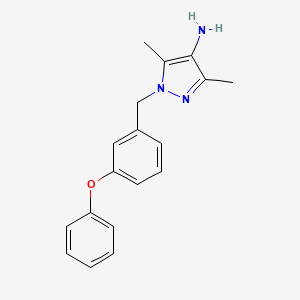

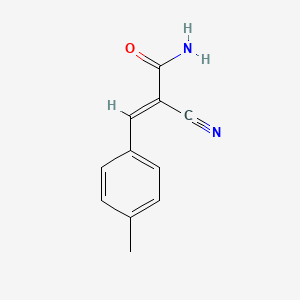

3-(3-Aminopropyl)phenol is a chemical compound with the molecular weight of 151.21 . It has a CAS number of 56522-50-0 .

Molecular Structure Analysis

The molecular structure of 3-(3-Aminopropyl)phenol is represented by the formula C9H13NO . The InChI code for this compound is 1S/C9H13NO/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,11H,2,4,6,10H2 .Chemical Reactions Analysis

Phenols, which 3-(3-Aminopropyl)phenol is a type of, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Aminopropyl)phenol include a molecular weight of 151.206, a density of 1.1±0.1 g/cm3, a boiling point of 290.2±23.0 °C at 760 mmHg, and a flash point of 129.3±22.6 °C .Wissenschaftliche Forschungsanwendungen

Surface Modification of Metal Oxide Nanoparticles

3-(3-Aminopropyl)phenol has been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property .

Electrochemical Sensors

The modified MONPs have direct applications in electrochemical sensors . The presence of the amine group can enhance the sensitivity and selectivity of these sensors .

Catalysts

3-(3-Aminopropyl)phenol-modified MONPs can be used as catalysts . The amine group can provide active sites for catalytic reactions .

Pickering Emulsions

The modified MONPs can be used to stabilize Pickering emulsions . These are emulsions that are stabilized by solid particles which adsorb onto the interface between the two phases .

Drug Delivery

The compound provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to drug delivery . This can enhance the efficiency and specificity of drug delivery systems .

Contaminants Removal

3-(3-Aminopropyl)phenol-modified MONPs can be used for contaminants removal . The amine group can bind to certain contaminants, facilitating their removal from the environment .

Catalyst Immobilization

The compound can be used for catalyst immobilization . This can enhance the stability and reusability of the catalyst .

Medical Imaging

3-(3-Aminopropyl)phenol-modified MONPs can be used for medical imaging . The amine group can bind to certain imaging agents, enhancing the contrast and clarity of medical images .

Wirkmechanismus

Target of Action

3-(3-Aminopropyl)phenol is a derivative of phenol and amine . Phenol is known to be an antiseptic and disinfectant, active against a wide range of micro-organisms including some fungi and viruses . It has been used to disinfect skin and to relieve itching . The amine group enhances dispersibility and anti-bacterial property .

Mode of Action

It is known that phenolic compounds can interact with proteins, altering their structure and properties . They can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . The introduction of the amine group could potentially enhance these interactions.

Biochemical Pathways

Phenolic compounds are secondary metabolites of plants which constitute an important group, phenylpropanoids . They are biosynthetically formed by way of either the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(3-aminopropyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,11H,2,4,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRBBFCAMQQYSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminopropyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B3037644.png)

![(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one](/img/structure/B3037648.png)

![2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3037649.png)

![2-[1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B3037654.png)

![3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3037664.png)